![molecular formula C16H14N2OS3 B2775129 2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 896343-68-3](/img/structure/B2775129.png)

2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of applications in the field of pharmaceuticals, dyes, and agrochemicals .

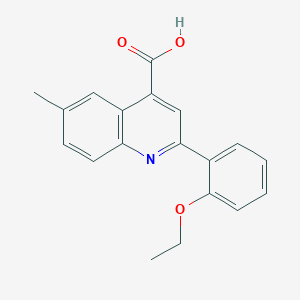

Molecular Structure Analysis

Benzothiazoles typically consist of a benzene ring fused to a thiazole ring . The specific molecular structure of “2-(methylthio)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide” would require more specific information.Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that “this compound” would undergo are not available in the sources I found.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-Methylthio Benzoxazole has a melting point of 126 °C, a boiling point of 122°C/8mmHg (lit.), and a density of 1.27±0.1 g/cm3 (Predicted) .Wissenschaftliche Forschungsanwendungen

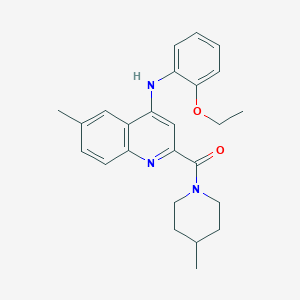

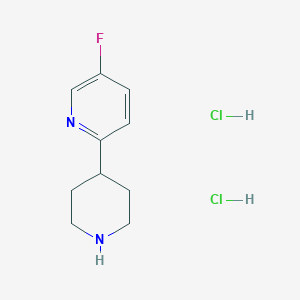

Synthetic Utilities and Biological Importance

Benzothiazole derivatives are prominent in the realm of medicinal chemistry due to their diverse biological activities. The unique structure of benzothiazoles, featuring a benzene ring fused to a thiazole, offers a platform for synthesizing various bioactive molecules. These compounds exhibit a range of pharmacological activities, including antimicrobial, antiviral, antidiabetic, anti-inflammatory, and anticancer properties. The versatility of the benzothiazole scaffold has made it an integral component in the development of new therapeutic agents.

Synthetic Methodologies and Chemical Reactions

Synthetic methodologies for benzothiazoles and their derivatives have evolved to include various strategies for introducing functional groups, which significantly affect their biological activities. The chemical reactions involved in synthesizing these compounds are critical for developing new drugs with potential applications in treating numerous diseases. Research has highlighted efficient and mild procedures for derivatizing arylmalonic acids, leading to compounds with enhanced biological properties.

Pharmacological Applications

The pharmacological significance of benzothiazole derivatives extends across a wide spectrum of therapeutic areas. These compounds have been explored for their potential in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and various types of cancer. The development of benzothiazole-based chemotherapeutic agents has been a focal point of research, with numerous studies documenting their efficacy in preclinical models. The therapeutic potential of these compounds is further underscored by their inclusion in patents for new drugs aimed at combating cancer and other diseases.

- Synthetic approaches and biological applications of azolylthiazoles: M. Ibrahim, Heterocycles, 2011.

- Importance of benzothiazole derivatives in medicinal chemistry: M. Bhat & S. L. Belagali, Mini-Reviews in Organic Chemistry, 2020.

- Biological importance of 2-(thio)ureabenzothiazoles: M. Rosales-Hernández et al., Molecules, 2022.

Wirkmechanismus

Mode of Action

It’s worth noting that many benzothiazole derivatives have been found to exhibit various biological activities, including anti-tumor, anti-microbial, and anti-inflammatory effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways, but the exact mechanisms often depend on the specific derivative and its molecular structure .

Result of Action

Benzothiazole derivatives are generally known for their potential therapeutic effects in various disease conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methylsulfanyl-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-13-6-4-3-5-11(13)15(19)17-10-7-8-12-14(9-10)22-16(18-12)21-2/h3-9H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMLTCIVMTXELQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B2775048.png)

![8-benzyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2775049.png)

![N-(1-cyanocycloheptyl)-2-[5-(cyclopropylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2775055.png)

![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)

![2-[(3aR)-3a-methyl-1-(3-methylbenzoyl)-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2775061.png)

![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)